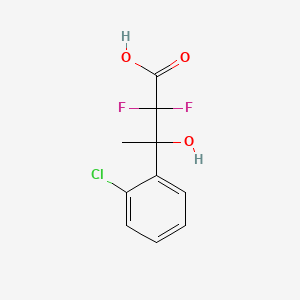
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid, commonly referred to as 3-CF2HBA, is an important organic compound used in a variety of scientific and industrial applications. It is a colorless and odorless liquid that is soluble in water and is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. 3-CF2HBA has a wide range of applications in the fields of biochemistry, physiology, and chemical engineering due to its unique properties.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.
Starting Materials
2-Chlorophenol, 2,2-Difluoropropionic acid, Sodium hydroxide, Sodium borohydride, Hydrochloric acid, Ethanol, Sodium carbonate, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Conversion of 2-Chlorophenol to 2-Chlorobenzene, 2-Chlorophenol + Sodium hydroxide → 2-Chlorobenzene + Water, Step 2: Conversion of 2-Chlorobenzene to 2-Chloro-α,α-difluorotoluene, 2-Chlorobenzene + 2,2-Difluoropropionic acid + Sodium borohydride → 2-Chloro-α,α-difluorotoluene, Step 3: Conversion of 2-Chloro-α,α-difluorotoluene to 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid, 2-Chloro-α,α-difluorotoluene + Hydrochloric acid + Ethanol → 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid + Sodium chloride, Step 4: Purification of the final product, 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid + Sodium carbonate + Sodium bicarbonate + Water → Purified 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid + Sodium chloride + Carbon dioxide
科学的研究の応用
3-CF2HBA is widely used in scientific research due to its unique properties. It is often used as a reagent in the synthesis of other organic compounds, such as pharmaceuticals and other biologically active compounds. It is also used as a starting material in the synthesis of other fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. Furthermore, 3-CF2HBA can be used in the synthesis of chiral compounds, which are important for drug design and development.
作用機序
The mechanism of action of 3-CF2HBA is not fully understood. It is believed that the compound is able to interact with proteins and other biomolecules due to its ability to form hydrogen bonds. It is also hypothesized that the compound may be able to interact with proteins and other biomolecules through its ability to form dipole-dipole interactions.
生化学的および生理学的効果
The biochemical and physiological effects of 3-CF2HBA are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to have an anti-inflammatory effect in animal models. In addition, it has been shown to have an inhibitory effect on certain types of cancer cells.
実験室実験の利点と制限
The main advantage of 3-CF2HBA is its availability and low cost. It is also relatively easy to synthesize, which makes it an ideal starting material for the synthesis of other compounds. Furthermore, its wide range of applications makes it a useful reagent for many different types of scientific research. However, it is important to note that 3-CF2HBA is a highly reactive compound and should be handled with care in the laboratory. In addition, it is important to note that 3-CF2HBA is a potentially toxic compound and should be handled with caution.
将来の方向性
Future research on 3-CF2HBA could focus on further elucidating its mechanism of action and exploring its potential applications in drug design and development. In addition, further research could be conducted to investigate the potential toxicity of the compound and to develop methods for its safe handling. Furthermore, research could be conducted to explore the potential applications of 3-CF2HBA in other areas, such as in the synthesis of new materials and in the development of new catalysts. Finally, research could be conducted to further explore the potential biochemical and physiological effects of 3-CF2HBA and to explore its potential therapeutic applications.
特性
IUPAC Name |
3-(2-chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O3/c1-9(16,10(12,13)8(14)15)6-4-2-3-5-7(6)11/h2-5,16H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUDPQHZHJRRTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(C(=O)O)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

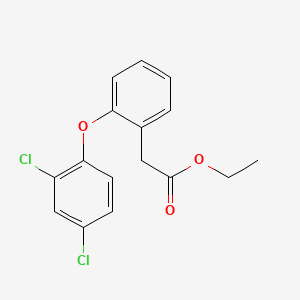
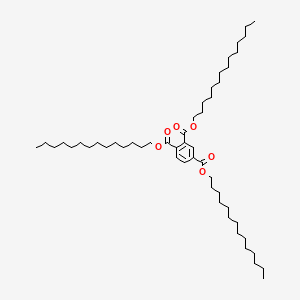
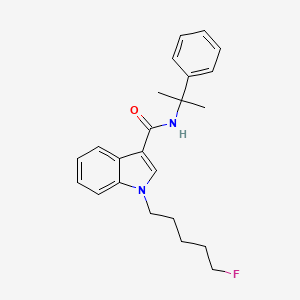
![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)
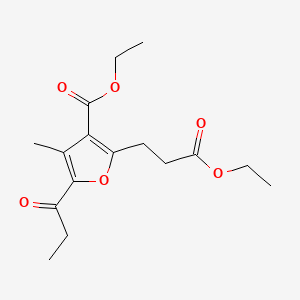
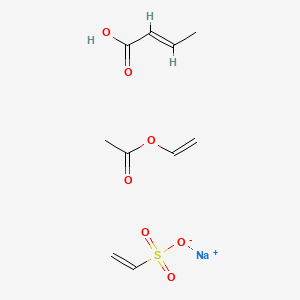
![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)
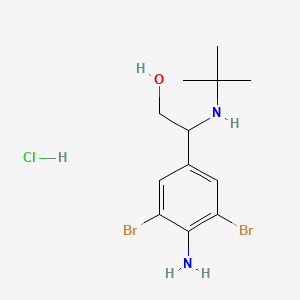
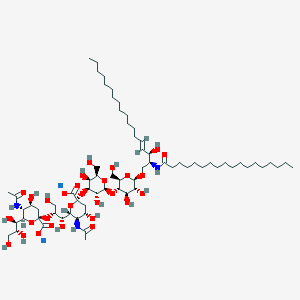
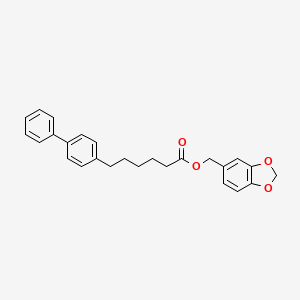
![Benzo[1,2-c:6,5-c']bis[1,2]oxazole](/img/structure/B570655.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)

![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)